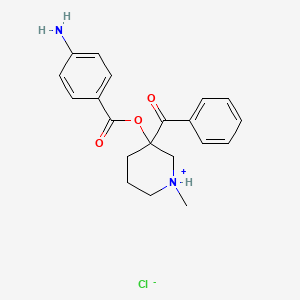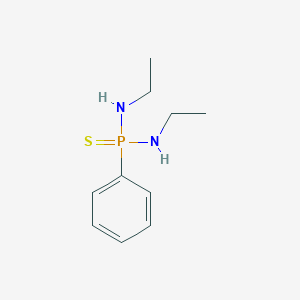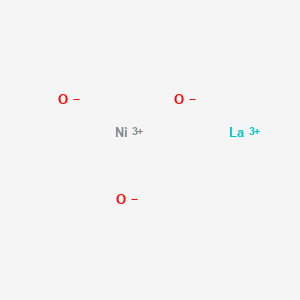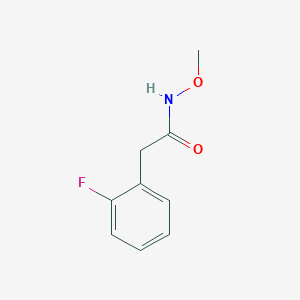
2-Aminoethane-d4-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminoethane-d4-sulfinic acid is a deuterated analog of 2-aminoethanesulfinic acid, also known as hypotaurine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. The molecular formula of this compound is C2H3D4NO2S, and it has a molecular weight of 113.17 g/mol. This compound is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethane-d4-sulfinic acid involves the reaction of deuterated raw materials. One common method includes the reaction of dithionite with 2-halogen ethamine or its halogen acid salt or ethylaminoethanol sulfuric ester in a solvent under heating conditions . The reaction conditions are mild, and the synthesis can be carried out under normal pressure. The product can be directly precipitated from the reaction system without the need for further refinement, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above. The process involves the use of readily available and inexpensive raw materials, and the reaction conditions are optimized for high yield and low production cost . The simplicity of the process and the high purity of the product make it ideal for large-scale manufacturing.
化学反应分析
Types of Reactions
2-Aminoethane-d4-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfinic acid group and the amino group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound to its corresponding sulfonic acid.
Reduction: Reducing agents like sodium borohydride can reduce the sulfinic acid group to a sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can be used to introduce alkyl groups.
Major Products Formed
Oxidation: The major product formed is 2-aminoethane sulfonic acid.
Reduction: The major product formed is 2-aminoethane thiol.
Substitution: Various substituted aminoethane derivatives can be formed depending on the reagents used.
科学研究应用
2-Aminoethane-d4-sulfinic acid is widely used in scientific research due to its unique properties. Some of the key applications include:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: The compound is used to study metabolic pathways in vivo, as it can be safely incorporated into biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to oxidative stress and mitochondrial dysfunction.
Industry: The compound is used in the synthesis of other chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-Aminoethane-d4-sulfinic acid involves its interaction with various molecular targets and pathways. The compound acts as an antioxidant and a protective agent under physiological conditions. It can activate nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that controls the expression of antioxidant genes and helps prevent inflammation . Additionally, it plays a role in maintaining mitochondrial function and reducing oxidative stress, which is crucial for cellular health .
相似化合物的比较
2-Aminoethane-d4-sulfinic acid is similar to other sulfinic acid derivatives, such as:
2-Aminoethanesulfinic acid (Hypotaurine): The non-deuterated analog, which is also used in various biological and chemical applications.
2-Aminoethane sulfonic acid (Taurine): An oxidized form of hypotaurine, widely known for its role in bile salt formation and as a dietary supplement.
Cysteamine sulfinic acid: Another sulfinic acid derivative used in biochemical studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in NMR studies and metabolic research due to its distinct spectroscopic properties.
属性
分子式 |
C2H7NO2S |
|---|---|
分子量 |
113.17 g/mol |
IUPAC 名称 |
2-amino-1,1,2,2-tetradeuterioethanesulfinic acid |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/i1D2,2D2 |
InChI 键 |
VVIUBCNYACGLLV-LNLMKGTHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)O)N |
规范 SMILES |
C(CS(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Carbamic acid, [[[(cyclohexylamino)carbonyl]imino](dimethylamino)methyl]methyl-, ethyl ester](/img/structure/B13748313.png)






